molecular formula C13H8Cl2F3IO3S B8687666 Bis(4-chlorophenyl)iodonium trifluoromethanesulfonate

Bis(4-chlorophenyl)iodonium trifluoromethanesulfonate

Cat. No.: B8687666
M. Wt: 499.1 g/mol
InChI Key: FWNJUSYYKZFUQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-chlorophenyl)iodonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C13H8Cl2F3IO3S and its molecular weight is 499.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8Cl2F3IO3S

Molecular Weight

499.1 g/mol

IUPAC Name

bis(4-chlorophenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C12H8Cl2I.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

FWNJUSYYKZFUQB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 20.0 grams (178 mmol, 1 eq) of chlorobenzene in 30 mL of acetic anhydride and 19.0 grams (88.8 mmol, 0.5 eq) of potassium iodate cooled to 0° C. was added 26.7 grams (15.7 mL, 178 mmol, 1.0 eq) of triflic acid at such a rate that the reaction temperature did not exceed 0° C. The mixture was allowed to warm to room temperature slowly and stirred for 14 hours. Approximately 45 mL of water was added to the reaction mixture at 0°-20° C. followed by methylene chloride. The precipitate dissolved in the methylene chloride and the organic phase was washed with water, aqueous sodium bicarbonate, and water, and concentrated in vacuo. This material was recrystallized from a mixture of 20 mL of isopropanol and 35 mL of hexane to give 7.62 grams (8.6% yield). A second crop was obtained from the mother liquor, 2.5 grams (total yield 11.4%). The product contains less than 7% of the isomeric 2-chlorophenyl-4-chlorophenyliodonium triflate and a small amount of uncharacterized impurity.
Quantity
20 g
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reactant
Reaction Step One
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19 g
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reactant
Reaction Step One
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30 mL
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solvent
Reaction Step One
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15.7 mL
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reactant
Reaction Step Two
Name
2-chlorophenyl-4-chlorophenyliodonium triflate
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five
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Quantity
45 mL
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solvent
Reaction Step Six

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